5-Hydroxy-5-phenylhex-2-enoic acid
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Overview
Description
5-Hydroxy-5-phenylhex-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-phenylhex-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with 3-hydroxybutanal, followed by dehydration and subsequent oxidation to form the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide (NaOH) and an oxidizing agent like potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-phenylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the hexenoic acid backbone can be reduced to form a saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-oxo-5-phenylhex-2-enoic acid or 5-carboxy-5-phenylhex-2-enoic acid.
Reduction: Formation of 5-hydroxy-5-phenylhexanoic acid.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
5-Hydroxy-5-phenylhex-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-phenylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-5-phenylpentanoic acid: Similar structure but with a shorter carbon chain.
5-Hydroxy-5-phenylhexanoic acid: Similar structure but with a saturated carbon chain.
5-Hydroxy-5-phenylhex-3-enoic acid: Similar structure but with the double bond at a different position.
Uniqueness
5-Hydroxy-5-phenylhex-2-enoic acid is unique due to the specific positioning of the hydroxyl and phenyl groups, as well as the presence of a double bond in the hexenoic acid backbone
Properties
CAS No. |
62093-04-3 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-hydroxy-5-phenylhex-2-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-12(15,9-5-8-11(13)14)10-6-3-2-4-7-10/h2-8,15H,9H2,1H3,(H,13,14) |
InChI Key |
KFLMIGPVGXOWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC(=O)O)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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